molecular formula C24H21ClN4O3 B2894534 (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile CAS No. 941266-80-4

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

Cat. No. B2894534
M. Wt: 448.91
InChI Key: PXQHEEJGYDHRLG-MDZDMXLPSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the primary applications of compounds related to (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile is in the synthesis of novel triazole derivatives and their evaluation for antimicrobial activities. Research has demonstrated the potential of these derivatives, synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, to possess good to moderate activities against a range of microorganisms. This synthesis pathway opens avenues for the development of new antimicrobial agents that could be critical in addressing drug resistance and enhancing therapeutic strategies (Bektaş et al., 2007).

Biological Activity and Structure-Activity Relationship Studies

Another significant application involves the creation of conazole analogues via not only conventional methods but also utilizing green chemistry techniques such as microwave and ultrasound irradiation. These analogues have been tested for various biological potentials including antimicrobial, antioxidant, and enzyme inhibitory activities. The findings suggest promising results, indicating that these compounds have potential therapeutic applications across a broad spectrum of diseases. Additionally, molecular docking studies validate their enzyme inhibitory potentials, providing a basis for further exploration in drug development (Mermer et al., 2018).

Genotoxicity and Metabolic Activation

The research also extends into understanding the genotoxicity of certain piperazine derivatives, which is crucial for evaluating their safety profiles. Studies investigating the metabolism and potential mutagenicity of these compounds reveal the mechanisms through which they interact with DNA, including the bioactivation pathways that lead to reactive intermediates. Such insights are vital for drug safety assessments and for designing molecules with minimized adverse effects (Kalgutkar et al., 2007).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves speculating on potential future research directions or applications for the compound based on its properties and activities .

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHEEJGYDHRLG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(3-methoxystyryl)oxazole-4-carbonitrile

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